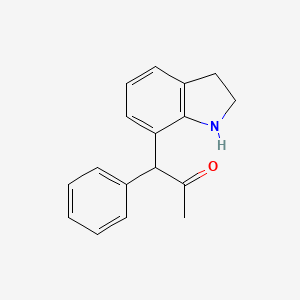

7-(alpha-Acetylbenzyl) indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-indol-7-yl)-1-phenylpropan-2-one |

InChI |

InChI=1S/C17H17NO/c1-12(19)16(13-6-3-2-4-7-13)15-9-5-8-14-10-11-18-17(14)15/h2-9,16,18H,10-11H2,1H3 |

InChI Key |

OPHZPCGVXXMJCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C2=CC=CC3=C2NCC3 |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 7 Alpha Acetylbenzyl Indoline

General Retrosynthetic Considerations for 7-Substituted Indolines

The retrosynthesis of 7-(alpha-Acetylbenzyl) indoline (B122111) begins with the disconnection of the alpha-acetylbenzyl group at the C7 position of the indoline ring. This primary disconnection reveals a 7-metallo-indoline species and a suitable electrophile, such as alpha-acetylbenzyl bromide. Alternatively, a nucleophilic indoline could react with an electrophilic benzylidene species. The core challenge then lies in the regioselective synthesis of the 7-substituted indoline framework.

Several strategies can be envisioned for the construction of 7-substituted indolines. One common approach involves the cyclization of a pre-functionalized benzene (B151609) ring already bearing the desired substituent or a precursor at the ortho position to the eventual nitrogen atom. Another powerful method is the direct C-H functionalization of the indoline core at the C7 position, although this can be challenging due to the inherent reactivity of other positions.

A significant advancement in the synthesis of 7-substituted indolines came with the development of methods that utilize ortho-substituted anilines as starting materials. These strategies often involve intramolecular cyclizations that are directed by the ortho substituent, leading to high regioselectivity. researchgate.net

Strategies for the Construction of the Indoline Core

The synthesis of the indoline ring system has been a subject of extensive research for over a century, owing to its prevalence in a wide array of natural products and pharmaceuticals. acs.orgnih.gov Classical and modern synthetic approaches offer a versatile toolbox for constructing this heterocyclic system.

Classical Indole (B1671886)/Indoline Synthesis Approaches

Many classical indole syntheses can be adapted for the preparation of indolines, either through direct synthesis or by subsequent reduction of the resulting indole. These methods often provide a foundation for accessing a diverse range of substituted indolines.

The Bartoli indole synthesis has emerged as a particularly powerful and flexible method for the preparation of 7-substituted indoles. wikipedia.orgnih.gov This reaction involves the treatment of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgbhu.ac.in The presence of a substituent at the ortho position is often crucial for the success of the reaction, with bulkier groups generally leading to higher yields. wikipedia.org This steric assistance is thought to facilitate the required jk-sci.comjk-sci.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

The versatility of the Bartoli synthesis lies in its ability to accommodate a wide range of ortho substituents, including alkyl, aryl, and halogen groups. jk-sci.com This makes it an ideal strategy for introducing functionality at the 7-position of the indole ring, which can then be further elaborated. For the synthesis of 7-(alpha-Acetylbenzyl) indoline, a retrosynthetic approach could involve a 2-nitro-toluene derivative bearing a precursor to the alpha-acetylbenzyl group at the ortho position. The resulting 7-substituted indole could then be reduced to the target indoline.

| Starting Material | Grignard Reagent | Product | Key Features |

| Ortho-substituted nitroarene | Vinyl Grignard | 7-Substituted indole | High regioselectivity for 7-substitution. wikipedia.orgnih.gov |

| Ortho-substituted nitrosoarene | Vinyl Grignard | 7-Substituted indole | Requires only two equivalents of the Grignard reagent. wikipedia.org |

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for indole synthesis. bhu.ac.inwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com

While the classical Fischer synthesis is highly versatile, achieving specific substitution patterns, such as at the 7-position, can be challenging and may require specifically substituted phenylhydrazines. nih.gov Modern adaptations, such as the Buchwald modification, have expanded the scope of the Fischer synthesis by employing palladium-catalyzed cross-coupling reactions to form the necessary N-arylhydrazone intermediates. wikipedia.org This allows for greater flexibility in the introduction of substituents on the aromatic ring. In the context of this compound, one could envision using a 2-substituted phenylhydrazine that carries the desired side chain or a precursor.

| Reactants | Catalyst | Product | Key Features |

| (Substituted) Phenylhydrazine and Aldehyde/Ketone | Brønsted or Lewis Acid | Indole | One of the oldest and most reliable indole syntheses. wikipedia.orgbyjus.com |

| Aryl bromide and Hydrazone | Palladium catalyst | N-Arylhydrazone (intermediate) | Buchwald modification expands substrate scope. wikipedia.org |

The Reissert indole synthesis offers another route to substituted indoles, starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.orgquimicaorganica.org The initial condensation, typically promoted by a base like potassium ethoxide, is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. wikipedia.org This cyclization is often carried out using zinc in acetic acid. wikipedia.org

A key feature of the Reissert synthesis is the formation of an indole-2-carboxylic acid, which can be subsequently decarboxylated if desired. wikipedia.org This method is particularly useful for preparing indoles with substituents at various positions, depending on the starting ortho-nitrotoluene. For the synthesis of a 7-substituted indoline, a 2-nitro-3-substituted toluene (B28343) derivative would be required. The resulting indole could then be reduced.

| Starting Materials | Reaction Steps | Product | Key Features |

| Ortho-nitrotoluene and Diethyl oxalate | 1. Condensation (e.g., KOEt) 2. Reductive cyclization (e.g., Zn/AcOH) | Indole-2-carboxylic acid | Provides access to indole-2-carboxylates. wikipedia.org |

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgdbpedia.org This method is typically used to prepare (substituted or unsubstituted) indoles from N-acyl-o-toluidines. wikipedia.org The reaction conditions are often harsh, which can limit its applicability to substrates with sensitive functional groups. bhu.ac.in

Modern variations of the Madelung synthesis have been developed to proceed under milder conditions, for example, by using organolithium bases. bhu.ac.in The Smith-modified Madelung synthesis employs the condensation of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org This approach allows for the synthesis of a wider variety of substituted indoles. For the preparation of this compound, a suitably substituted N-acyl-o-toluidine would be necessary as the starting material.

| Starting Material | Conditions | Product | Key Features |

| N-Phenylamide | Strong base, high temperature | Indole | Base-catalyzed thermal cyclization. wikipedia.orgdbpedia.org |

| 2-Alkyl-N-trimethylsilyl aniline (B41778) and Ester/Carboxylic acid | Organolithium reagent | Substituted indole | Smith-modified version allows for milder conditions. wikipedia.org |

Transition Metal-Catalyzed Indoline Synthesis

Direct synthesis of the indoline ring often provides a more atom-economical route than indole synthesis followed by reduction. Various transition metals have been employed to catalyze these cyclizations.

Palladium catalysis is a cornerstone of modern synthetic chemistry and features prominently in indoline synthesis through several distinct mechanisms.

C-H Amination: Palladium-catalyzed intramolecular C-H amination provides a direct route to indolines from readily available β-arylethylamines organic-chemistry.org. This method involves the cyclization of a substrate containing an N-H bond onto an aromatic C-H bond. An efficient protocol utilizes a picolinamide (B142947) (PA) directing group on the nitrogen of a β-arylethylamine substrate. In the presence of a Pd(OAc)₂ catalyst and an oxidant like PhI(OAc)₂, the reaction proceeds under mild conditions with high efficiency and excellent functional group tolerance organic-chemistry.org. The mechanistic pathway is thought to involve a Pd(II)/Pd(IV) catalytic cycle initiated by C-H palladation organic-chemistry.org. Other systems use 2-pyridinesulfonyl as a protecting/directing group, which also enables facile deprotection after the C-H functionalization organic-chemistry.org. A different approach involves the palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds, where a palladacycle formed from 1-(tert-butyl)-2-iodobenzene derivatives is aminated with diaziridinone to yield 3,3-disubstituted indolines acs.org.

Intramolecular α-Arylation: The palladium-catalyzed intramolecular α-arylation of carbonyl compounds is a robust method for forming five- and six-membered rings. This strategy has been applied to the synthesis of oxindoles and other related heterocycles from N-(2-halophenyl)amides acs.orgberkeley.edu. The reaction typically uses a palladium catalyst, such as Pd(dba)₂, in combination with a phosphine (B1218219) ligand like BINAP, and a base acs.org. This methodology has been extended to the synthesis of isoindoline (B1297411) and tetrahydroisoquinoline carboxylic acid esters starting from α-amino acid esters nih.gov. The α-arylation of imines has also been developed, where a cascade process involving intermolecular imine α-arylation followed by intramolecular C-N bond formation yields the indole core rsc.org.

Rhodium catalysts offer unique reactivity for the synthesis and functionalization of indolines. A notable application is the direct C-H functionalization of the indoline ring. For instance, rhodium-catalyzed C(sp²)-H alkoxycarbonylation or acylation at the C7-position of indolines can be achieved using anhydrides as the carbonyl source nih.govacs.org. This process is advantageous as it avoids the use of carbon monoxide gas and proceeds with high regioselectivity for the C7 position, guided by a directing group on the indoline nitrogen (e.g., a pyrimidin-2-yl group) nih.govacs.org. The proposed mechanism involves C-H activation by a Rh(III) intermediate to form a six-membered rhodacycle, followed by reductive elimination nih.gov.

Furthermore, rhodium catalysis enables the diastereoselective synthesis of highly substituted indolines. A method using Rh₂(Piv)₄ catalyzes the reaction of N-sulfonyl-1,2,3-triazoles with ortho-vinylanilines. This process generates a rhodium imino carbene that is trapped by the aniline, leading to an ene-type cyclization that forms 2,2,3,3-tetrasubstituted indolines with excellent diastereoselectivity thieme-connect.com.

Iridium catalysts have been utilized in cycloaddition reactions to construct the indoline framework. One such method is the diastereo- and enantioselective [4+1] cycloaddition of hydroxyallyl anilines with sulfoxonium ylides organic-chemistry.org. This reaction proceeds under mild conditions to furnish 3-vinyl indolines in good yields and with high enantioselectivities organic-chemistry.org. Iridium catalysts also enable the tandem dehydrogenation of indolines and alcohols, leading to regioselective C-H and N-H alkylation at the C3 and N1 positions, respectively organic-chemistry.org.

A powerful, modern approach for indoline synthesis involves nickel/photoredox dual catalysis acs.orgnih.govorganic-chemistry.org. This method achieves the one-step synthesis of indolines from 2-iodoacetanilides and various alkenes with high regioselectivity for the 3-substituted product acs.orgnih.govmit.edu. The reaction mechanism is distinct and leverages multiple oxidation states of nickel (Ni(0)/Ni(I)/Ni(II)/Ni(III)) organic-chemistry.org. The photoredox catalyst facilitates single-electron transfer events that are crucial for the catalytic cycle. A key step is the oxidation of a nickel intermediate to Ni(III), which enables the challenging C(sp³)–N bond-forming reductive elimination. The resulting Ni(I) species is then reduced back to Ni(0) by the photoredox catalyst to complete the cycle nih.govorganic-chemistry.org. This dual catalytic system has proven effective for both aliphatic and styrenyl olefins and demonstrates the power of combining transition metal catalysis with photoredox catalysis to unlock novel reactivity nih.gov.

Table 2: Nickel/Photoredox Dual Catalysis for Indoline Synthesis

| Component | Role/Type | Example | References |

|---|---|---|---|

| Nickel Catalyst | Precursor | NiCl₂·glyme | organic-chemistry.org |

| Ligand | NHC Ligand | 1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene (IMes) | nih.gov |

| Photoredox Catalyst | Photosensitizer | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | organic-chemistry.org |

| Amine Base | Sacrificial Reductant | Triethylamine | organic-chemistry.org |

| Light Source | Energy Input | Blue LEDs | organic-chemistry.org |

| Substrates | Reactants | 2-Iodoacetanilides and terminal alkenes | acs.orgnih.gov |

Metal-Free Synthetic Protocols for Indolines

To circumvent the cost and potential toxicity of transition metals, several metal-free synthetic strategies for indolines have been developed. These methods often rely on the use of hypervalent iodine reagents, photochemistry, or strong bases.

One approach involves the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate the intramolecular amidohydroxylation of N-alkenylbenzamides acs.org. This reaction proceeds through the formation of an N-acylnitrenium ion, which is trapped intramolecularly by the alkene, leading to the formation of the indoline ring with concomitant introduction of a hydroxy group acs.org.

Another metal-free method is an iodine-mediated oxidative intramolecular amination of anilines, which achieves cyclization through the cleavage of unactivated C(sp³)-H and N-H bonds organic-chemistry.org. Domino reactions have also been reported, such as the cyclocondensation of ortho-fluorinated methyl-arenes and N-aryl imines, mediated solely by a strong base like potassium hexamethyldisilazide (KHMDS), which proceeds via C(sp³)-H activation and defluorinative SₙAr cyclization researchgate.net. Furthermore, electrochemical methods offer a green alternative, enabling the switchable synthesis of indolines and indoles from 2-vinyl anilines via an iodine-mediated C(sp²)-H amination organic-chemistry.org.

Introduction of the alpha-Acetylbenzyl Moiety at the C7-Position

With the indoline core synthesized, the next critical phase is the introduction of the alpha-acetylbenzyl group specifically at the C7 position. This involves a sequence of regioselective reactions.

Direct functionalization of the indoline or indole C7 position is notoriously challenging due to the intrinsic electronic properties of the heterocyclic system, which favor reactions at the C2 and C3 positions of the pyrrolic ring. rsc.org To overcome this, strategies employing directing groups (DGs) on the indole nitrogen have been developed. These DGs chelate to a transition metal catalyst and direct it to the proximal C7 C-H bond, enabling its selective activation.

Several directing groups have proven effective:

N-Pivaloyl Group: This bulky acyl group can direct rhodium catalysts to achieve C7-alkenylation with partners like acrylates and styrenes. nih.gov

N-Phosphinoyl/Phosphine Groups: Groups such as N-P(O)tBu₂ or N-PtBu₂ are highly effective for directing palladium and rhodium catalysts. nih.gov The N-PtBu₂ group, in particular, facilitates a wide range of C7 functionalizations, including arylation, olefination, alkylation, and acylation. nih.gov This group is often preferred as it can be more easily attached and removed compared to its phosphinoyl (P(V)) counterpart. nih.gov

An alternative strategy involves reducing the indole to the corresponding indoline, performing the C7-functionalization, and subsequently re-oxidizing the ring to the indole if desired. For the synthesis of this compound, the indoline form would be retained.

The installation of a benzyl (B1604629) group at the C7 position can be accomplished through modern cross-coupling reactions, guided by the regioselective strategies mentioned above. A practical approach is the rhodium-catalyzed C7-olefination of an N-pivaloyl indole with styrene. nih.gov This reaction forms a C7-styryl indole, which can then be reduced (e.g., via catalytic hydrogenation) to yield the desired C7-benzyl indole. Subsequent reduction of the indole ring itself would provide the C7-benzyl indoline intermediate.

Alternatively, rhodium-catalyzed C7-arylation with aryl halides using an N-P(tBu)₂ directing group provides a direct route to C7-aryl indoles. nih.gov While benzyl halides are not the exemplar substrates in these reports, the methodology represents a powerful approach for forming C-C bonds at the C7 position.

Table 2: Comparison of C7-Functionalization Directing Groups

| Directing Group | Metal Catalyst | Coupling Partner Examples | Key Features | Reference(s) |

| N-Pivaloyl | Rhodium | Acrylates, Styrenes | Crucial for high regioselectivity. | nih.gov |

| N-P(O)tBu₂ | Palladium | Arylboronic Acids | Enables C7 arylation. | nih.gov |

| N-PtBu₂ | Rhodium | (Hetero)aryl Bromides | Easily attached/removed; versatile for arylation, olefination, etc. | nih.govnih.gov |

The final step in the synthesis is the introduction of an acetyl group at the alpha-carbon of the C7-benzyl moiety. This transformation requires the functionalization of the benzylic C-H bond. A plausible synthetic route, based on general principles of organic reactivity, would involve the deprotonation of the benzylic position followed by acylation.

Specifically, the C7-benzyl indoline intermediate could be treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a sterically hindered amide base like lithium diisopropylamide (LDA), to selectively remove a proton from the benzylic carbon. The resulting benzylic anion, a potent nucleophile, can then be reacted with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to install the acetyl group at the alpha-position, yielding the final target compound, this compound. While standard Friedel-Crafts acylation is a well-known reaction for aromatic rings, it is not applicable here as the goal is to functionalize the benzylic position, not the phenyl ring of the benzyl group. khanacademy.org The success of this step would depend on the relative acidity of the benzylic protons versus other C-H bonds in the molecule, but the benzylic position is typically activated for deprotonation.

Sequential and One-Pot Synthetic Approaches

The construction of the this compound scaffold can be achieved through various synthetic strategies, including sequential reactions and more efficient one-pot methodologies like multicomponent reactions. Flow chemistry also presents a modern alternative for the synthesis of indoline cores.

Multicomponent Reactions for Indoline Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single step. nih.govrsc.org This approach is highly convergent and atom-economical. While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs for constructing substituted indoles and indolines can be adapted.

For instance, a plausible MCR approach could involve the reaction of a suitably protected 2-aminobenzaldehyde (B1207257) or a related precursor, a benzyl derivative, and an acetyl-containing component. The indole or indoline ring system is often formed through reactions like the Fischer indole synthesis or Bischler-Möhlau indole synthesis, which can sometimes be incorporated into MCR sequences. nih.gov Research has demonstrated the synthesis of various indole derivatives through MCRs, showcasing the versatility of this method. nih.govacs.orgresearchgate.net For example, the reaction of anilines, aldehydes, and other components can lead to highly substituted indoles. acs.org

A hypothetical multicomponent strategy for a related structure could involve the condensation of an o-substituted aniline, benzaldehyde, and a β-keto ester, followed by cyclization and subsequent modification of the side chain to introduce the acetyl group. The development of novel MCRs remains an active area of research, and it is conceivable that a tailored MCR for this compound could be designed.

Flow Synthesis Methodologies

Flow chemistry has emerged as a valuable technique for the synthesis of heterocyclic compounds, including indoline derivatives, offering advantages such as improved safety, scalability, and reaction control. epa.gov The synthesis of indolines often involves hydrogenation of the corresponding indole, a process well-suited for flow reactors packed with a heterogeneous catalyst.

A general flow synthesis approach to this compound could start with the synthesis of the corresponding indole derivative, 7-(alpha-Acetylbenzyl) indole, in a batch or flow process. This indole could then be passed through a heated, pressurized flow reactor containing a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere to effect the reduction of the indole to the indoline. epa.gov

Furthermore, other steps in the synthesis, such as the initial construction of the indole ring or subsequent functional group manipulations, could also be translated to flow conditions. For example, C-H activation and amination reactions to form the indoline ring have been successfully performed in flow. organic-chemistry.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities compared to traditional batch methods.

Stereoselective Synthesis Considerations for this compound

The structure of this compound contains a stereocenter at the alpha-position of the benzyl group. Therefore, the development of stereoselective synthetic methods to control the configuration of this center is of significant interest.

While a specific stereoselective synthesis for this compound is not extensively documented in the reviewed literature, general principles of asymmetric synthesis can be applied. One common strategy would involve the use of a chiral auxiliary. An achiral indoline could be reacted with a chiral auxiliary, followed by diastereoselective alkylation or acylation at the 7-position with a benzyl derivative, and subsequent removal of the auxiliary.

Alternatively, a catalytic asymmetric approach could be employed. For instance, a prochiral precursor, such as a 7-benzoylindoline, could be subjected to an asymmetric reduction of the ketone to an alcohol, followed by oxidation and subsequent stereoselective addition of a methyl group. A more direct approach would be a stereoselective Friedel-Crafts type reaction between indoline and a chiral benzyl electrophile.

Furthermore, recent advances in photoredox catalysis have enabled the enantioselective synthesis of various chiral indole and indoline derivatives. These methods often involve the generation of a radical intermediate that is then trapped in an enantioselective manner by a chiral catalyst. nih.gov The development of a stereoselective synthesis of this compound would likely involve one of these established asymmetric methodologies, tailored to the specific substrate. The synthesis of related chiral indolines has been achieved with high enantioselectivity, demonstrating the feasibility of such approaches. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 7 Alpha Acetylbenzyl Indoline

Reactivity of the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the indoline ring is a secondary amine and as such, its lone pair of electrons can participate in various reactions. N-alkylation and N-acylation are common transformations for indolines. For instance, indolines can be N-alkylated using benzyl (B1604629) alcohols in the presence of an iron catalyst. nih.gov Similarly, N-acylation can be achieved, although the reactivity of the indoline nitrogen is somewhat attenuated compared to a simple secondary amine due to the influence of the adjacent aromatic ring. chemicalforums.com It is important to note that in some cases, competitive reactions at other positions of the indole (B1671886) ring, such as C3, can occur. organic-chemistry.org

Protection of the indoline nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be employed, such as the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the indoline with di-tert-butyl dicarbonate. organic-chemistry.org

Reactions Involving the Indoline Ring System

The indoline ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a versatile scaffold for various chemical transformations.

Functionalization of the Indoline Core

The aromatic portion of the indoline ring can undergo electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents. For N-acylindolines, electrophilic substitution tends to occur primarily at the 5-position and secondarily at the 7-position. acs.org To achieve substitution at the desired 7-position, it is often necessary to block the more reactive 5-position. acs.org

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto the indoline core. For example, ruthenium-catalyzed reactions can be used to introduce substituents at the C7 position of 1-carbamoylindolines. rsc.org This highlights the potential for late-stage modification of the indoline scaffold.

C2-C3 Bond Cleavage and Reconstruction Strategies

The C2-C3 bond of the five-membered ring in indole derivatives can be susceptible to cleavage under certain oxidative conditions. This strategy is a key step in the synthesis of various oxygen-containing indoline derivatives, such as indoxyls and indolones. rsc.org The oxidative activation of the C2-C3 π-bond can lead to cascade reactions, allowing for the construction of complex molecular architectures. rsc.org While this is more commonly observed in indoles, related transformations in indoline systems are also possible, often leading to ring-rearranged products. For instance, iron(III)-catalyzed ring-opening of 2-substituted indoles and subsequent annulation with 1,2-diaminoarenes can lead to quinoxaline (B1680401) derivatives, demonstrating a selective C-N bond cleavage. acs.org

Hydrogenation and Dehydrogenation Pathways

The indoline ring can undergo both hydrogenation and dehydrogenation reactions. Dehydrogenation of indolines to the corresponding indoles is a common transformation that results in the formation of a fully aromatic indole ring system. acs.orgresearchgate.net This process can be achieved using various oxidizing agents or catalytic systems, such as palladium on carbon (Pd/C) or manganese dioxide (MnO2). researchgate.netlookchem.com The driving force for this reaction is the gain in aromatic stabilization energy. acs.org Cytochrome P450 enzymes can also catalyze the dehydrogenation of indolines to indoles. nih.gov

Conversely, the hydrogenation of the benzene ring of the indoline system can occur, leading to the formation of octahydroindoles. This typically requires more forcing conditions and specialized catalysts, such as ruthenium-based complexes, and can proceed with high enantioselectivity. acs.org

Transformations of the alpha-Acetylbenzyl Substituent

The α-acetylbenzyl group at the C7 position possesses a reactive ketone functionality that can undergo a variety of chemical transformations.

Reactions of the Acetyl Carbonyl Group (e.g., Reductions)

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and reduction. Standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can be used to reduce the ketone to a secondary alcohol. This transformation would convert the 7-(α-acetylbenzyl) indoline into 7-(α-(1-hydroxyethyl)benzyl) indoline. The choice of reducing agent would depend on the presence of other reducible functional groups in the molecule.

The acetyl group can also participate in other carbonyl chemistry, such as the formation of imines, enamines, or conversion to other functional groups via reactions with organometallic reagents.

Theoretical Reactivity at the alpha-Benzylic Position (e.g., Alkylation, Halogenation)

The carbon atom alpha to both the phenyl ring and the acetyl group (the benzylic position) is a key site for potential reactivity. This position is activated by the adjacent phenyl ring, which can stabilize radical or cationic intermediates through resonance.

Expected Reactivity:

Halogenation: Free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) with a radical initiator, is a standard method for selectively brominating benzylic C-H bonds. masterorganicchemistry.com The stability of the resulting benzyl radical makes this position highly susceptible to such reactions. It is predicted that 7-(alpha-Acetylbenzyl) indoline would undergo bromination at this benzylic carbon.

Alkylation: The hydrogen at the benzylic position is acidic due to the influence of both the adjacent acetyl and phenyl groups, which can stabilize the resulting carbanion. Under suitable basic conditions, deprotonation would generate an enolate, which could then act as a nucleophile in alkylation reactions with alkyl halides.

| Reaction Type | Typical Reagents | Predicted Product Structure | Note |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), AIBN/light | 7-(alpha-Acetyl-alpha-bromobenzyl) indoline | Based on general principles of benzylic bromination. masterorganicchemistry.com |

| Benzylic Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 7-(alpha-Acetyl-alpha-alkylbenzyl) indoline | Dependent on the successful generation of the enolate. |

Table 1: Predicted Reactivity at the alpha-Benzylic Position of this compound.

Theoretical Transformations of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgyoutube.com The indoline nucleus itself is electron-rich and highly susceptible to electrophilic attack, which could compete with reactions on the phenyl ring. nih.gov

| Reaction Type | Typical Reagents | Predicted Product (meta-substitution) | Predicted Product (ortho, para-substitution) |

| Nitration | HNO₃, H₂SO₄ | 7-(alpha-Acetyl-3-nitrobenzyl) indoline | 7-(alpha-Acetyl-2/4-nitrobenzyl) indoline |

| Halogenation | Br₂, FeBr₃ | 7-(alpha-Acetyl-3-bromobenzyl) indoline | 7-(alpha-Acetyl-2/4-bromobenzyl) indoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-(alpha-Acetyl-3-acylbenzyl) indoline | 7-(alpha-Acetyl-2/4-acylbenzyl) indoline |

Table 2: Predicted Outcomes for Electrophilic Aromatic Substitution on the Phenyl Ring.

Theoretical Chemoselectivity and Regioselectivity in Reactions of this compound

Chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group the reaction occurs) are critical considerations for a molecule with multiple reactive sites like this compound.

Key Reactive Sites:

Indoline Nitrogen: Can be acylated, alkylated, or oxidized.

Indoline Aromatic Ring: An electron-rich aromatic system, prone to electrophilic substitution, typically at the 5-position.

alpha-Benzylic Position: Can be deprotonated to form an enolate or undergo radical reactions.

Carbonyl Group: Can undergo nucleophilic attack or reduction.

Pendant Phenyl Ring: Can undergo electrophilic aromatic substitution.

The outcome of a given reaction would depend heavily on the reagents and conditions used. For instance, in an electrophilic attack, there would be a competition between the highly activated indoline ring and the separate phenyl ring. The indoline ring is generally more nucleophilic than a substituted benzene ring and would likely react preferentially unless sterically hindered or electronically deactivated (e.g., by acylation of the nitrogen). nih.govresearchgate.net

Similarly, when using a base, the most acidic proton would be removed first. This is likely the N-H proton of the indoline, followed by the alpha-benzylic proton. Careful choice of base and reaction temperature would be necessary to achieve selective deprotonation at the desired site.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the characterization of 7-(α-Acetylbenzyl) indoline (B122111), offering granular information about its atomic arrangement and dynamic behavior in solution.

Proton (1H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms within the 7-(α-Acetylbenzyl) indoline molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

In a typical 1H NMR spectrum of an indoline derivative, the protons of the indoline core appear at distinct chemical shifts. For instance, the protons on the saturated five-membered ring (C2 and C3) typically resonate as triplets. Specifically, the protons at the C2 position may appear around 4.05 ppm, while those at the C3 position are found at approximately 3.20 ppm. rsc.org The aromatic protons of the indoline ring and the benzyl (B1604629) group exhibit complex multiplets in the aromatic region of the spectrum, generally between 6.5 and 8.0 ppm. rsc.orgchemicalbook.comorgchemboulder.com The acetyl group's methyl protons usually present as a sharp singlet.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indoline Aromatic Protons | 6.6 - 7.2 | m | - |

| Benzyl Aromatic Protons | 7.2 - 7.8 | m | - |

| Indoline CH2 (C2) | ~4.05 | t | ~8.4 |

| Indoline CH2 (C3) | ~3.20 | t | ~8.4 |

| Acetyl CH3 | ~2.22 | s | - |

| Methine CH (α-carbon) | Variable | Variable | - |

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in 13C NMR have a much broader range than in 1H NMR, which helps in resolving individual carbon signals. oregonstate.edu

For 7-(α-Acetylbenzyl) indoline, the carbonyl carbon of the acetyl group is characteristically found at a downfield chemical shift, often above 190 ppm. rsc.orgchemicalbook.com The aromatic carbons of both the indoline and benzyl moieties resonate in the range of approximately 110 to 150 ppm. wisc.edu The sp3-hybridized carbons of the indoline ring (C2 and C3) appear at higher fields, typically between 28 and 50 ppm. rsc.org The methyl carbon of the acetyl group is usually observed in the upfield region of the spectrum.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | >190 |

| Aromatic/Olefinic Carbons | 110 - 150 |

| Indoline C2 | ~48.7 |

| Indoline C3 | ~28.0 |

| Acetyl CH3 | ~24.2 |

| Methine C (α-carbon) | Variable |

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals, especially for complex molecules like 7-(α-Acetylbenzyl) indoline.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, helping to identify adjacent protons. For instance, it would show correlations between the protons on C2 and C3 of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (13C-1H). This is crucial for assigning the proton signal to its corresponding carbon atom. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This technique is invaluable for piecing together the molecular structure by identifying long-range connectivities, such as the correlation between the acetyl carbonyl carbon and the methine proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. This can be particularly useful in determining the relative orientation of the benzyl and acetyl groups around the chiral center. beilstein-journals.org

The bond between the indoline ring and the α-acetylbenzyl group can exhibit restricted rotation, potentially leading to the existence of rotational isomers or atropisomers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational dynamics. mdpi.com Changes in the NMR spectra, such as the broadening or coalescence of signals as the temperature is varied, can be analyzed to determine the energy barriers to rotation and the relative populations of different conformers.

While not yet specifically reported for 7-(α-Acetylbenzyl) indoline, advanced NMR techniques like hyperpolarization could be employed to significantly enhance the sensitivity of NMR experiments. Hyperpolarization methods dramatically increase the population difference between nuclear spin states, leading to signal enhancements of several orders of magnitude. acs.org This increased sensitivity could be particularly beneficial for studying low-concentration samples or for detecting nuclei with low natural abundance, such as 15N in the indoline ring. nih.gov Techniques like Para-Hydrogen Induced Polarization (PHIP) or Dissolution Dynamic Nuclear Polarization (d-DNP) could potentially be applied to gain even more detailed structural and dynamic information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 7-(α-Acetylbenzyl) indoline, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. rsc.org Electron Ionization (EI) is a common ionization method that can lead to characteristic fragmentation of the molecule. A key fragmentation pathway for indole (B1671886) derivatives often involves the loss of specific fragments. scirp.org In the case of 7-(α-Acetylbenzyl) indoline, one would expect to observe fragmentation patterns corresponding to the loss of the acetyl group, the benzyl group, or parts of the indoline ring. The presence of an acetyl group is often indicated by the loss of a methyl radical followed by a molecule of carbon monoxide. scirp.org The fragmentation of the indoline core itself can also provide structural confirmation. scirp.org

| Fragment Ion (m/z) | Possible Neutral Loss | Structural Implication |

|---|---|---|

| [M - 15]+ | •CH3 | Loss of methyl from acetyl group |

| [M - 43]+ | CH3CO• | Loss of acetyl radical |

| [M - 77]+ | •C6H5 | Loss of phenyl radical |

| [M - 91]+ | •CH2C6H5 | Loss of benzyl radical |

| [M - 119]+ | C8H9N | Cleavage of the indoline moiety |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 7-(alpha-Acetylbenzyl)indoline, with a chemical formula of C₁₇H₁₇NO, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for HRMS. The high resolving power of these instruments allows for the differentiation between ions of very similar nominal mass, which is crucial for unambiguous formula determination. For instance, the presence of nitrogen in the molecule can be confirmed by the "nitrogen rule," which states that an odd nominal molecular weight indicates the presence of an odd number of nitrogen atoms.

A study on indole alkaloids demonstrated the power of ultra-high performance liquid chromatography-ion mobility-quadrupole time-of-flight mass spectrometry (UHPLC-IM-QTOF-MS) in characterizing complex mixtures. usda.gov This technique provides high-resolution mass measurements (around 40,000) and accurate mass data, which are critical for identifying constituents, especially when reference standards are unavailable. usda.gov Similarly, electrospray ionization (ESI) is a soft ionization technique often used in the analysis of indole alkaloids, which would be suitable for generating the protonated molecule [M+H]⁺ of 7-(alpha-Acetylbenzyl)indoline for HRMS analysis. nih.gov

Table 1: Theoretical Exact Mass for 7-(alpha-Acetylbenzyl)indoline

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₁₇H₁₇NO | [M+H]⁺ | 268.1383 |

| C₁₇H₁₇NO | [M+Na]⁺ | 290.1202 |

| C₁₇H₁₇NO | [M+K]⁺ | 306.0942 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of 7-(alpha-Acetylbenzyl)indoline is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), it will break apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

The fragmentation of aromatic ketones often involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edulibretexts.orgyoutube.com For 7-(alpha-Acetylbenzyl)indoline, this would likely result in the loss of the benzyl radical (C₇H₇•) or the acetyl group (CH₃CO•). The most common fragmentation for ketones is the cleavage of the C-C bond next to the carbonyl, leading to the formation of a stable acylium ion. libretexts.orglibretexts.org In this case, the formation of the [M-C₆H₅]⁺ ion (m/z 190) or the [M-COCH₃]⁺ ion (m/z 224) would be expected.

Furthermore, the indoline moiety itself has characteristic fragmentation pathways. The analysis of prenylated indole derivatives by LC-MS/MS has shown systematic fragmentation patterns that help in the identification of analogues in complex mixtures. nih.gov For 7-(alpha-Acetylbenzyl)indoline, cleavage of the bond connecting the acetylbenzyl group to the indoline ring would be a primary fragmentation route. A study on the LC-MS/MS analysis of indole showed that the precursor ion at m/z 118.15 fragments to a prominent product ion at m/z 91.1. nih.gov While the substitution at the 7-position will alter the fragmentation, the stability of certain fragments derived from the indoline ring system would still be expected.

Table 2: Predicted Major Fragment Ions of 7-(alpha-Acetylbenzyl)indoline in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |

| 268.14 | [C₁₁H₁₂NO]⁺ | 174.09 | C₇H₇• (benzyl radical) |

| 268.14 | [C₁₅H₁₄N]⁺ | 208.11 | CH₃CHO (acetaldehyde) |

| 268.14 | [C₉H₈NO]⁺ | 146.06 | C₈H₉ (ethylphenyl radical) |

| 268.14 | [C₈H₈N]⁺ | 118.07 | C₉H₉O (acetylbenzyl radical) |

Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for assessing the purity of a compound and analyzing complex mixtures. researchgate.net For 7-(alpha-Acetylbenzyl)indoline, a reversed-phase HPLC method coupled with a mass spectrometer would be employed. A C18 column is commonly used for the separation of indole derivatives. mdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. mdpi.com

The LC system separates the target compound from any impurities, starting materials, or byproducts. The mass spectrometer then provides mass information for each eluting peak, allowing for their identification. The purity of the 7-(alpha-Acetylbenzyl)indoline sample can be determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram.

Several studies have detailed the use of LC-MS for the analysis of indole alkaloids and related compounds. mdpi.comresearchgate.netoup.com For instance, a UHPLC-MS/MS method was developed for the analysis of pharmacologically significant indole alkaloids, demonstrating the high resolution and sensitivity of this technique. mdpi.com The use of atmospheric pressure chemical ionization (APCI) has also been shown to be effective for the detection of non-polar, small molecules like indole, which may not ionize well with ESI. nih.gov

Table 3: Typical LC-MS Parameters for Indoline Derivative Analysis

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI |

| Scan Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of Indoline and Acetyl Moieties

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For 7-(alpha-Acetylbenzyl)indoline, the spectra would be a composite of the vibrations from the indoline ring, the acetyl group, and the benzyl group.

The indoline moiety would exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) rings would appear around 3000-3100 cm⁻¹. The C-N stretching of the indoline ring is expected in the 1250-1350 cm⁻¹ region.

The acetyl group is characterized by a strong C=O stretching vibration, which for an aromatic ketone typically appears in the range of 1685-1705 cm⁻¹. The C-H stretching vibrations of the methyl group will be observed around 2850-2960 cm⁻¹.

Raman spectroscopy provides complementary information to IR. The breathing modes of the indole ring are strong in the Raman spectrum, typically appearing around 750 cm⁻¹ and 1010 cm⁻¹. researchgate.netspiedigitallibrary.orgmontclair.edunih.gov The N-H bending mode in the indole ring is also observable in Raman spectra. researchgate.net

Identification of Functional Groups

By analyzing the IR and Raman spectra of 7-(alpha-Acetylbenzyl)indoline, specific functional groups can be unequivocally identified. The presence of a sharp, strong absorption band around 1690 cm⁻¹ in the IR spectrum would confirm the presence of the ketone carbonyl group. The N-H stretch of the indoline secondary amine would be a key indicator in the 3300-3500 cm⁻¹ region. The aromatic nature of the molecule would be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A study of the FT-IR spectrum of indole showed characteristic peaks for the N-H group (3406 cm⁻¹), aromatic C-H groups (3022 and 3049 cm⁻¹), and aromatic C=C stretching (1508 and 1577 cm⁻¹). researchgate.net These values provide a reference for identifying the indoline portion of the target molecule.

Table 4: Predicted Characteristic IR and Raman Bands for 7-(alpha-Acetylbenzyl)indoline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Indoline N-H | Stretch | 3300-3500 (medium) | 3300-3500 (weak) |

| Aromatic C-H | Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H | Stretch | 2850-2960 (medium) | 2850-2960 (strong) |

| Ketone C=O | Stretch | 1685-1705 (strong) | 1685-1705 (medium) |

| Aromatic C=C | Stretch | 1450-1600 (variable) | 1450-1600 (strong) |

| Indoline C-N | Stretch | 1250-1350 (medium) | 1250-1350 (weak) |

| Indole Ring Breathing | In-phase/Out-of-phase | Weak | ~750, ~1010 (strong) |

X-ray Crystallography for Solid-State Structure Determination

For 7-(alpha-Acetylbenzyl)indoline, an X-ray crystal structure would reveal the planarity of the indoline ring system and the orientation of the bulky acetylbenzyl substituent at the 7-position. It would also provide information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group of the indoline and the carbonyl oxygen of the acetyl group.

Table 5: Hypothetical Crystallographic Data for 7-(alpha-Acetylbenzyl)indoline

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~16.1 |

| β (°) | ~95 |

| V (ų) | ~1380 |

| Z | 4 |

| Dcalc (g/cm³) | ~1.28 |

An article focusing on the chemical compound “7-(alpha-Acetylbenzyl) indoline” cannot be generated at this time. Extensive searches for scientific literature containing the specific analytical data required for the advanced spectroscopic and analytical characterization of this compound have not yielded any relevant results.

Specifically, no data on the Ultraviolet-Visible (UV-Vis) spectroscopy or the elemental analysis of "this compound" could be located in the public domain through the conducted searches. This information is essential for fulfilling the user's request for a detailed and scientifically accurate article structured around the provided outline.

Elemental Analysis

Therefore, the generation of a complete and accurate article strictly adhering to the user's instructions is not feasible. Further research or access to proprietary databases may be required to obtain the necessary information on "this compound."

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, reactivity, and potential reaction pathways of a molecule. For 7-(alpha-Acetylbenzyl) indoline (B122111), such studies would provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While DFT studies have been performed on the basic indole (B1671886) structure to calculate equilibrium geometries and vibrational frequencies, specific DFT analysis of 7-(alpha-Acetylbenzyl) indoline, which would elucidate its electronic structure and predict its reactivity, is not found in the current body of scientific literature. Such a study would involve calculating parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and atomic charges to predict sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Minimization

The three-dimensional shape of a molecule is crucial to its biological activity. Conformational analysis of this compound would involve identifying its stable conformers and their relative energies. This is typically achieved through systematic or stochastic searches of the potential energy surface. While conformational studies have been conducted on other complex indole derivatives, there is no published data on the specific low-energy conformations of this compound.

Transition State Elucidation for Reaction Mechanisms

Understanding the mechanism of how this compound is formed or how it interacts with biological targets requires the identification of transition states. These high-energy structures on the reaction coordinate are critical for determining reaction rates and pathways. A patent exists describing the synthesis of this compound via the acid hydrolysis of a 1,2-dihydro-4-methyl-5-phenyl-pyrrolo[3,2,1-hi]indole precursor, but the detailed mechanistic steps and the associated transition state structures have not been computationally elucidated in publicly available research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility, interactions with solvents, and binding to biological macromolecules. MD simulations have been successfully applied to understand the behavior of various indole derivatives, for instance, in the context of their interaction with enzymes like acetylcholinesterase. However, no specific MD simulation studies focusing on this compound could be located, which would be essential for understanding its behavior in a biological environment.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic data such as NMR and IR spectra. These predictions can aid in the structural confirmation of synthesized compounds. While computational studies have been used to predict the electron spectra of indole and azaindoles, there is no specific literature available on the theoretical prediction of the spectroscopic parameters for this compound.

Structure-Property Relationship Modeling (e.g., Ligand-Binding Preferences from a Theoretical Perspective)

Structure-property relationship studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, are vital for drug discovery. These studies correlate structural features of molecules with their biological activities. While QSAR and molecular modeling studies have been conducted on various indole and indoline derivatives to understand their potential as, for example, antiamyloidogenic agents or acetylcholinesterase inhibitors, a specific theoretical model detailing the ligand-binding preferences of this compound is not available in the public domain. Such a study would be instrumental in predicting its potential biological targets and designing more potent analogues.

Future Research Directions and Applications in Organic Synthesis

Development of Novel and More Efficient Synthetic Pathways

The future development of synthetic pathways for 7-(alpha-Acetylbenzyl) indoline (B122111) and related structures will focus on improving efficiency, accessibility, and structural diversity. Traditional methods, such as the acid hydrolysis of 1,2-dihydro-4-methyl-5-phenyl-pyrrolo[3,2,1-hi]indole precursors, provide a foundational route. google.com However, research is moving towards more sophisticated and versatile strategies.

Future pathways are likely to involve:

Novel Indole (B1671886) Formations: Research into new methods for creating the core indole or indoline structure, such as those mediated by NaCN with allenyl ester intermediates, offers mild and efficient protocols with broad substrate applicability. researchgate.net

Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, the direct introduction of the acetylbenzyl group onto the indoline C7 position via transition-metal catalysis represents a significant leap in synthetic efficiency.

Convergent Synthesis: Designing routes where the acetylbenzyl sidechain and the indoline core are synthesized separately and then coupled late-stage can enhance modularity, allowing for rapid generation of analogues.

A key goal is to develop pathways that are not only high-yielding but also accommodate a wide range of substituents on both the indoline ring and the phenyl group of the sidechain, thus broadening the scope for creating diverse chemical libraries. researchgate.net

Exploration of Diverse Chemical Transformations

The 7-(alpha-Acetylbenzyl) indoline molecule is rich in reactive sites, offering numerous opportunities for diverse chemical transformations. Future research will aim to selectively manipulate these sites to generate novel molecular frameworks.

Key areas of exploration include:

Side-Chain Modifications: The ketone functionality is a prime target for transformations such as reduction, oxidation, olefination, and addition of various nucleophiles to create new stereocenters and functional groups. The benzylic position can also be targeted for further functionalization.

Ring Transformations: The indoline nucleus can participate in various reactions. For instance, cycloaddition reactions using the indole/indoline core have proven to be powerful, atom-economical methods for constructing complex heterocyclic systems like tetrahydrocarbazoles and cyclohepta[b]indoles. researchgate.net

Oxidative/Reductive Chemistry: The indoline ring can be oxidized to the corresponding indole. Conversely, transformations like ozonization or controlled autoxidation of related precursors offer pathways to different functionalities. google.com

N-Functionalization: The nitrogen atom of the indoline ring can be derivatized through acylation, alkylation, or arylation to modulate the electronic properties and steric environment of the molecule, influencing subsequent reactions.

Enantioselective Synthesis and Chiral Induction

The alpha-carbon of the acetylbenzyl group is a stereocenter, making the enantioselective synthesis of this compound a critical research objective. Accessing single enantiomers is paramount for applications in medicinal chemistry and as chiral building blocks.

Future strategies will heavily rely on asymmetric catalysis:

Chiral Phosphoric Acid Catalysis: This has emerged as a powerful tool for the enantioselective synthesis of indole-based compounds. nih.gov Reactions of indoles with electrophiles like β,γ-alkynyl-α-imino esters, catalyzed by chiral phosphoric acids, can produce unnatural α-amino acid derivatives with high yields and excellent enantioselectivity, a strategy adaptable to the synthesis of chiral indolines. nih.gov

Photocatalytic Methods: The use of photocatalysis in combination with chiral anions, such as phosphates, can stabilize radical cation intermediates. This allows for the enantioselective interception of these intermediates by nucleophiles to form optically enriched products. princeton.edu

Chiral Lactam Auxiliaries: The use of chiral building blocks derived from sources like (R)- or (S)-phenylglycinol can steer the stereochemical outcome of synthetic sequences, enabling the construction of specific enantiomers of complex indole alkaloids. researchgate.net

| Catalytic System/Method | Target Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Unnatural α-amino acid derivatives | up to 99% | up to 98% | nih.gov |

| Photocatalysis with Chiral Anions | Pyrroloindolines | High | High | princeton.edu |

Application as Building Blocks for Complex Molecules and Natural Product Synthesis

The indoline framework is a cornerstone of numerous natural products, particularly indole alkaloids. This compound and its derivatives are valuable building blocks for the synthesis of these complex targets.

Future applications will focus on:

Alkaloid Synthesis: The indoline core serves as a key precursor for a wide range of alkaloids, including those in the cleavamine, quebrachamine, and strychnos families. researchgate.net The functional handle at the C7 position provides a strategic point for elaboration into the complex polycyclic systems characteristic of these natural products.

Construction of Heterocyclic Frameworks: Indole and indoline derivatives are versatile partners in cycloaddition reactions, providing access to diverse and biologically relevant heterocyclic architectures. researchgate.net

Synthesis of Dimeric Natural Products: Photocatalytic methods that generate optically enriched pyrroloindoline adducts can be further elaborated to synthesize complex dimeric pyrroloindoline natural products. princeton.edu

The strategic placement of the acetylbenzyl group can be leveraged to direct ring-closing reactions or to introduce key fragments required for the total synthesis of intricate molecular targets. researchgate.net

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning. Future syntheses involving this compound will prioritize sustainability.

Key green chemistry considerations include:

Atom Economy: Employing reactions that incorporate a majority of the atoms from the reactants into the final product, such as cycloaddition reactions, is a primary goal. researchgate.net

Catalyst Recyclability: The development of heterogeneous or recoverable homogeneous catalysts is crucial. For instance, in related indole syntheses, catalysts have been shown to be recyclable for multiple runs with only a negligible loss in product formation. nih.gov

Use of Greener Solvents and Reagents: Shifting away from hazardous solvents and reagents towards more environmentally benign alternatives will be a continuing trend.

Energy Efficiency: Utilizing reactions that proceed under milder conditions, such as ambient temperature, reduces energy consumption. researchgate.net

| Green Chemistry Principle | Application in Indoline/Indole Synthesis | Finding | Reference |

| Catalyst Recyclability | Synthesis of Azaxanthone Derivatives | Catalyst is efficient and recyclable with negligible loss after six runs. | nih.gov |

| Atom Economy | Cycloaddition Reactions | These reactions are noted as being completely atom-economical. | researchgate.net |

Advanced Catalysis for Specific Functionalizations

Advanced catalytic methods are revolutionizing organic synthesis, enabling previously challenging transformations. For this compound and its parent scaffold, these methods will unlock new avenues for selective functionalization.

Future catalytic research will likely include:

Metal-Catalyzed C-H Functionalization: Techniques involving palladium, rhodium, or iridium catalysis can enable the direct and selective introduction of functional groups onto the aromatic ring of the indoline, bypassing classical, multi-step electrophilic substitution reactions. rsc.org

Photoredox Catalysis: As demonstrated in the synthesis of pyrroloindolines, photoredox catalysis can generate reactive radical intermediates under mild conditions, enabling unique bond formations and enantioselective transformations that are complementary to traditional methods. princeton.edu

Organocatalysis: The use of small organic molecules as catalysts, such as chiral phosphoric acids, provides a powerful metal-free alternative for asymmetric synthesis, offering benefits in terms of cost, toxicity, and operational simplicity. nih.gov

These advanced catalytic systems will be instrumental in achieving high levels of chemo-, regio-, and stereoselectivity in the modification of the this compound structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.